Norcotinin

Übersicht

Beschreibung

Norcotinine is a minor metabolite of nicotine, produced by 5′-C-oxidation of brain nornicotine . It is detected in the brain after peripheral injection of nicotine .

Synthesis Analysis

The synthesis of Norcotinine is likely related to the metabolic pathways of nicotine. In tobacco, nicotine synthesis and accumulation are regulated by hub proteins and metabolic pathways . The synthesis of nicotine precursors such as arginine, ornithine aspartate, proline, and glutathione leads to the synthesis and accumulation of nicotine in plants .

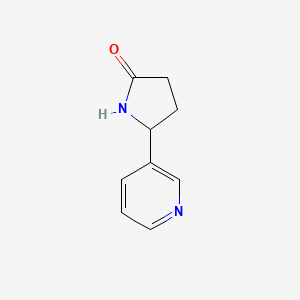

Molecular Structure Analysis

Norcotinine contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .

Chemical Reactions Analysis

Nicotine and its metabolites, including Norcotinine, are involved in various chemical reactions. Nicotine is metabolized into over 20 different metabolites, including cotinine, trans-3’ -hydroxycotinine, glucuronic acid derivatives of nicotine, cotinine and 3’ -hydroxycotinine, nicotine-I’ -N-oxide, cotinine-l-N-oxide, nornicotine, and norcotinine .

Physical and Chemical Properties Analysis

Norcotinine, as a minor alkaloid and the major metabolite of nicotine, can act as a weak agonist of nAChRs . It is psychoactive in humans .

Wissenschaftliche Forschungsanwendungen

Toxikologie

Norcotinin wird in toxikologischen Studien verwendet, um das Tabakrauchexpositions- und Raucherverhalten zu bewerten. Es wird neben anderen Nikotinmetaboliten gemessen, um eine objektive Methode zur Identifizierung der Rauchexposition zu liefern {svg_1}. Dies ist entscheidend für das Verständnis der Risiken, die mit dem Tabakkonsum verbunden sind, und für die Entwicklung von Strategien zur Minderung dieser Risiken.

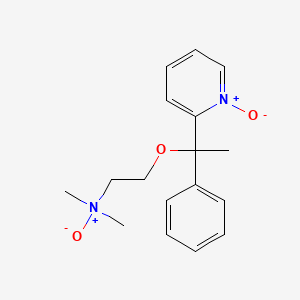

Neurowissenschaften

In den Neurowissenschaften wurde this compound auf seine potenziellen Gedächtnisverbesserungsmerkmale untersucht. Es ist eines der Nebenprodukte der Biotransformation von Nikotin im ZNS und wurde nach peripherer Injektion von Nikotin im Gehirn nachgewiesen {svg_2}. Forschungsergebnisse deuten darauf hin, dass es durch 5′-C-Oxidation von Hirnnornicotin produziert werden kann, was auf seine Beteiligung an kognitiven Prozessen hindeutet.

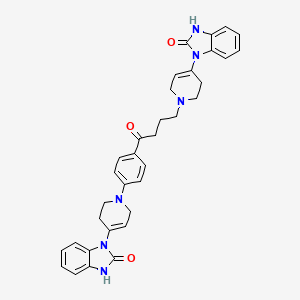

Pharmakologie

Pharmakologisch wird this compound auf seine Auswirkungen auf das zentrale Nervensystem untersucht. Studien haben gezeigt, dass es zusammen mit anderen Nikotinmetaboliten eine prokognitive Wirkung haben kann, ohne negative Auswirkungen {svg_3}. Dies eröffnet Möglichkeiten für seinen Einsatz bei der Behandlung kognitiver Beeinträchtigungen, die mit verschiedenen Erkrankungen einhergehen.

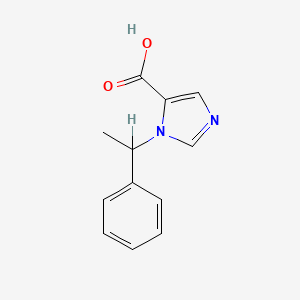

Analytische Chemie

Die analytische Chemie verwendet this compound bei der Entwicklung von Hochdurchsatzmethoden zur Messung von Nikotin und seinen Metaboliten. Techniken wie LC–MS-MS werden eingesetzt, um diese Verbindungen gleichzeitig zu messen, was für populationsbasierte Studien und zur Überprüfung des Raucherstatus unerlässlich ist {svg_4}.

Öffentliches Gesundheitswesen

Im öffentlichen Gesundheitswesen ist die Messung von this compound und verwandten Alkaloiden wichtig, um die pharmakologischen Wirkungen von Nikotin zu verstehen und die Behandlung der Nikotinabhängigkeit zu optimieren. Es hilft bei der Abschätzung der Aufnahme von Nikotin und tabakbedingten Giftstoffen, was für die öffentliche Gesundheitspolitik und Interventionen unerlässlich ist {svg_5}.

Suchtforschung

This compound ist relevant für die Suchtforschung, insbesondere für das Verständnis der Mechanismen der Nikotinabhängigkeit und der potenziellen Beiträge von Nicht-Nikotin-Komponenten zur Tabakverstärkung. Es wird auf seine psychoaktiven Wirkungen und seine Rolle bei der Förderung von Gedächtnis, Kognition und emotionalen Reaktionen untersucht, die zur Suchtwirkung von Nikotin beitragen können {svg_6}.

Wirkmechanismus

Target of Action

Norcotinine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

Norcotinine interacts with its targets, the nicotinic acetylcholine receptors, by acting as an agonist . In the brain, norcotinine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

Norcotinine is part of the nicotine metabolic pathway. The dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is the cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . After peripheral injection of nicotine, norcotinine is detected in the brain, and it is likely produced by 5′-C-oxidation of brain nornicotine . This fate is different from the processing in the periphery where N-demethylation of cotinine produces norcotinine .

Pharmacokinetics

The pharmacokinetics of norcotinine, like nicotine, is influenced by its molecular form and metabolic enzyme activity . After systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including norcotinine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The molecular and cellular effects of norcotinine’s action are still being elucidated. It is known that norcotinine has been found to possess the same addictive characteristics as nicotine . Furthermore, cotinine, another metabolite of nicotine, has been shown to have a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .

Action Environment

The action, efficacy, and stability of norcotinine can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Norcotinine plays a role in various biochemical reactions, primarily as a metabolite of nicotine. It interacts with several enzymes, proteins, and other biomolecules. The primary enzyme involved in the formation of norcotinine is cytochrome P450 2A6 (CYP2A6), which catalyzes the oxidation of nicotine to an iminium ion, followed by further oxidation to form norcotinine . Norcotinine also interacts with aldehyde oxidase, which is involved in its further metabolism . These interactions are crucial for the detoxification and elimination of nicotine from the body.

Cellular Effects

Norcotinine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Norcotinine has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in the detoxification of nicotine and its metabolites . These effects can have significant implications for cellular health and function.

Molecular Mechanism

The molecular mechanism of norcotinine involves its interactions with various biomolecules. Norcotinine binds to cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its formation from nicotine . This binding interaction is crucial for the oxidation of nicotine to norcotinine. Norcotinine also acts as an inhibitor of certain enzymes involved in nicotine metabolism, such as aldehyde oxidase . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norcotinine can change over time. Norcotinine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to norcotinine has been shown to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of norcotinine on cellular health.

Dosage Effects in Animal Models

The effects of norcotinine vary with different dosages in animal models. At low doses, norcotinine has minimal impact on cellular function . At higher doses, it can cause toxic effects, including oxidative stress and inflammation . These threshold effects are important for determining the safe and effective use of norcotinine in research and therapeutic applications.

Metabolic Pathways

Norcotinine is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by cytochrome P450 enzymes, particularly CYP2A6 . Norcotinine is further metabolized by aldehyde oxidase, which converts it into other metabolites . These metabolic pathways are crucial for the detoxification and elimination of nicotine from the body.

Transport and Distribution

Norcotinine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Norcotinine also interacts with transporters and binding proteins that facilitate its movement within the body . These interactions are important for its localization and accumulation in specific tissues.

Subcellular Localization

Norcotinine is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, norcotinine can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . These effects are important for understanding the cellular impact of norcotinine.

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864736 | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17708-87-1, 17114-40-8 | |

| Record name | (±)-Norcotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)